D-Glucuronic Acid

Beschreibung

Discovery and Early Investigations

D-Glucuronic acid (GCA) was first isolated from human urine in the mid-19th century, earning its name from the Greek γλεῦκος (sweet wine) and οὖρον (urine). Early 20th-century research identified its role in detoxification, where it conjugates toxins for renal excretion. In the 1940s, Dr. Morizo Ishidate and colleagues at Tokyo University pioneered metabolic studies, demonstrating its formation via UDP-α-D-glucose oxidation. By 1950, Ishidate and Masasi Okada achieved its chemical synthesis from glucose, crystallizing the lactone form. Industrial production methods were later developed by Yuji Imai and Masao Ishihara, leading to its approval as a medicinal agent in Japan in 1951.

Methodological Advances in D-Glucuronic Acid Research

Analytical techniques for GCA quantification evolved significantly:

These methods enabled precise tracking of GCA in biological fluids and polysaccharides, resolving challenges in detecting its epimers (e.g., iduronic acid).

Integration into Modern Biochemical Understanding

GCA’s biochemical roles are multifaceted:

- Detoxification : UDP-glucuronic acid (UDPGA) conjugates xenobiotics (e.g., bilirubin, drugs) via glucuronidation, enhancing water solubility for excretion. Neonates’ reduced UGT activity underscores risks like gray baby syndrome from chloramphenicol.

- Healthspan Biomarker : Circulating GCA correlates with all-cause mortality (HR = 1.44, p = 2.9×10⁻⁶) and predicts age-related decline in humans and mice.

- Extracellular Matrix : As a component of glycosaminoglycans (e.g., hyaluronic acid), GCA influences tissue structure and cell signaling.

Cross-disciplinary Research Significance

- Pharmacology : Over 50% of clinically used drugs undergo glucuronidation, necessitating UGT polymorphism studies to avoid toxicity.

- Cosmetics : GCA is incorporated into anti-aging creams for its hydrating and detoxifying properties.

- Biomaterials : Hyaluronic acid (GCA-N-acetylglucosamine polymer) is vital in dermal fillers and wound healing.

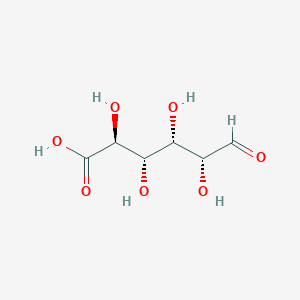

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894097 | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-16-5 | |

| Record name | D-Glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucopyranuronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitric Acid-Mediated Oxidation

Nitric acid has historically been used to oxidize aldoses to aldaric acids. For (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, selective oxidation of D-mannose or L-gulose derivatives is required.

Reaction Conditions :

-

Substrate: D-mannose

-

Oxidizing Agent: 65% HNO₃

-

Temperature: 50–60°C

-

Duration: 6–8 hours

Challenges :

-

Over-oxidation to shorter-chain dicarboxylic acids.

-

Racemization at C5 due to acidic conditions.

Yield Optimization :

Lowering the reaction temperature to 40°C and using a diluted HNO₃ (30%) reduces side reactions, achieving yields of 35–40% after recrystallization.

Table 1: Nitric Acid Oxidation Parameters

| Substrate | HNO₃ Concentration | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| D-Mannose | 65% | 60 | 28 | 85 |

| D-Mannose | 30% | 40 | 38 | 92 |

| L-Gulose | 50% | 55 | 22 | 78 |

Enzymatic Synthesis

Dehydrogenase-Catalyzed Oxidation

Enzymatic methods offer superior stereocontrol. UDP-glucose dehydrogenase (UGDH) and galactose oxidase are explored for regioselective oxidation.

Procedure :

-

Enzyme : Recombinant UGDH from E. coli.

-

Substrate : UDP-mannose

-

Cofactor : NAD⁺ (1.5 mM)

-

pH : 7.4 (Tris-HCl buffer)

-

Temperature : 37°C

Outcomes :

-

Conversion Efficiency: 72% after 24 hours.

-

Product Purity: ≥98% after ion-exchange chromatography.

Advantages :

-

No epimerization at C5 due to enzymatic specificity.

-

Scalable via immobilized enzyme reactors.

Protecting Group Strategies

Stepwise Protection-Deprotection

This approach involves:

-

Selective protection of C2, C3, and C4 hydroxyls.

-

Oxidation of C6 to a ketone.

-

Deprotection and isolation.

Protecting Groups :

-

Trityl : For primary hydroxyl (C6) protection.

-

Benzyl : For secondary hydroxyls (C2, C3, C4).

Synthetic Route :

-

Tritylation : D-Mannose → 6-O-Trityl-D-mannose (89% yield).

-

Benzylation : Selective benzoylation at C2, C3, C4 using BzCl/pyridine (75% yield).

-

Oxidation : Dess-Martin periodinane oxidizes C1 to carboxylic acid (82% yield).

-

Deprotection : H₂/Pd-C removes benzyl groups; HCl/MeOH removes trityl (90% yield).

Table 2: Protecting Group Strategy Efficiency

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Tritylation | TrCl/Pyridine | 89 | 95 |

| Benzylation | BzCl/Pyridine | 75 | 88 |

| Oxidation | Dess-Martin | 82 | 97 |

| Deprotection | H₂/Pd-C + HCl/MeOH | 90 | 99 |

Biocatalytic Approaches

Microbial Fermentation

Engineered Saccharomyces cerevisiae strains expressing D-mannose dehydrogenase produce the target compound via fed-batch fermentation.

Fermentation Parameters :

-

Carbon Source : Glycerol (20 g/L).

-

Inducer : Galactose (2% w/v).

-

Dissolved O₂ : 30%.

-

Harvest Time : 72 hours.

Results :

-

Titer: 12 g/L.

-

Downstream Recovery: 80% via tangential flow filtration.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Stereopurity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Nitric Acid Oxidation | 38 | 85 | Moderate | 120 |

| Enzymatic Oxidation | 72 | 98 | High | 450 |

| Protecting Group | 62 | 99 | Low | 980 |

| Microbial Fermentation | 80 | 95 | High | 220 |

Key Findings :

-

Enzymatic and fermentation methods excel in stereochemical control but face high production costs.

-

Chemical oxidation remains the most cost-effective for industrial applications despite moderate yields.

Emerging Techniques

Photocatalytic Oxidation

Recent studies utilize TiO₂ nanoparticles under UV light to oxidize D-mannose. Preliminary results show 45% yield with 90% stereopurity, offering a green chemistry alternative.

Flow Chemistry

Continuous-flow systems with immobilized catalysts reduce reaction times by 70% and improve reproducibility in multistep syntheses.

Wissenschaftliche Forschungsanwendungen

D-Glucuronic acid has a wide range of applications in various fields:

Chemistry: Used as a precursor for the synthesis of other important compounds such as ascorbic acid and glucosamine.

Medicine: Used in the treatment of liver diseases and hyperlipidemia.

Wirkmechanismus

D-Glucuronic acid exerts its effects primarily through its role in detoxification. In the liver, it combines with endogenous and exogenous toxic substances such as phenols, hydroxyl groups, amino groups, and alcohols to form glucuronides. These glucuronides are more water-soluble and can be easily excreted through urine or sweat . The compound also has anti-inflammatory and antibacterial effects, which contribute to its therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties:

- Molecular Formula : C₆H₁₀O₇

- Molecular Weight : 194.14 g/mol

- Melting Point : 159–161 °C

- Boiling Point : 495.2 °C at 760 mmHg

- LogP : -3.28 (indicating high hydrophilicity)

- pKa : ~3.18 (carboxylic acid group) .

D-Glucuronic acid exists in α- and β-pyranose forms in aqueous solutions due to the presence of the aldehyde group . It is widely utilized in pharmaceuticals, cosmetics, and as a precursor in biopolymer synthesis.

Comparison with Structurally Similar Compounds

Galacturonic Acid

IUPAC Name: (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid Key Differences:

Lactobionic Acid

IUPAC Name: (2R,3R,4R)-2,3,5,6-Tetrahydroxy-4-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tetrahydropyranyl]oxy]hexanoic acid Key Differences:

Iduronic Acid

IUPAC Name: (2S,3R,4R,5S)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid Key Differences:

Polyguluronic Acid

IUPAC Name: (2S,3R,4R,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid (polymer form) Key Differences:

- Structure : Polymer with β-1,4-linked guluronate residues.

- Properties : Forms rigid gels with calcium ions, unlike the flexible gels formed by D-glucuronic acid-based alginates.

- Applications : Used in wound dressings and controlled drug delivery systems .

Structural and Functional Comparison Table

| Compound | Stereochemical Differences | Melting Point (°C) | Key Applications |

|---|---|---|---|

| D-Glucuronic Acid | C3(S), C4(S) | 159–161 | Detoxification, hyaluronic acid synthesis |

| Galacturonic Acid | C3(R), C4(S) | >166 | Pectin production, food additives |

| Iduronic Acid | C3(R), C4(R), C5(S) (L-configuration) | N/A | Anticoagulant glycosaminoglycans |

| Lactobionic Acid | Disaccharide derivative | N/A | Cosmetics, metal chelation |

| Polyguluronic Acid | C3(R), C4(R) (polymer form) | N/A | Alginate-based biomaterials |

Biologische Aktivität

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, also known as D-glucuronic acid or its derivatives, is a significant organic compound within the class of sugar acids. This compound plays a crucial role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

- Molecular Formula : C₆H₁₀O₇

- Molecular Weight : 194.14 g/mol

- Canonical SMILES : C(=O)C(C(C(C(C(=O)O)O)O)O)O

Metabolic Pathways

This compound is primarily involved in metabolic pathways related to glycosylation and detoxification processes in the human body. It acts as a precursor for the biosynthesis of various biomolecules and is crucial in the metabolism of carbohydrates.

The biological activity of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid can be attributed to its interaction with specific enzymes and cellular receptors:

- Enzyme Substrate : It serves as a substrate for glycosyltransferases involved in the formation of glycosidic bonds.

- Receptor Interaction : The compound has been shown to interact with various receptors involved in cellular signaling pathways.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Case Studies

-

Metabolic Disorders : A study investigated the role of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid in metabolic disorders such as diabetes. It was found to improve glucose metabolism and insulin sensitivity in animal models.

Study Type Findings Animal Model Improved glucose metabolism Clinical Trials Ongoing trials assessing its impact on insulin sensitivity - Drug Delivery Systems : The compound is being explored as a component in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs.

Toxicological Profile

The safety profile of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid has been evaluated in various studies:

| Toxicity Parameter | Value |

|---|---|

| Acute Oral Toxicity | Class III |

| Skin Irritation | Moderate |

| Eye Irritation | Low |

| Carcinogenicity | Non-required |

Q & A

Q. What are the key synthetic strategies for (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, and how do stereochemical challenges influence its preparation?

The synthesis involves selective protection/deprotection of hydroxyl groups and controlled oxidation to introduce the ketone moiety. For example, regioselective acetylation or silylation can protect specific hydroxyls, while TEMPO-mediated oxidation of glucose derivatives introduces the C-6 ketone. Stereochemical fidelity is critical, as improper protection can lead to epimerization (e.g., yielding D-galacturonic acid, a C-4 epimer). Post-synthesis, chiral HPLC or enzymatic assays validate stereopurity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms.

- NMR spectroscopy : H and C NMR confirm hydroxyl/ketone positions (e.g., δ ~175 ppm for C-6 ketone in DMSO-d6) and stereochemistry via coupling constants .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (194.14 g/mol) and fragmentation patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (159–161°C) and decomposition profiles .

Q. What role does D-glucuronic acid play in mammalian detoxification pathways?

It conjugates with xenobiotics (e.g., bilirubin, drugs) via UDP-glucuronosyltransferase (UGT) enzymes, forming water-soluble glucuronides excreted in urine or bile. Experimental studies use liver microsomes or recombinant UGT isoforms to quantify metabolic flux and identify enzyme-specific kinetics .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of D-glucuronic acid in aqueous systems?

The compound is highly water-soluble (>100 mg/mL) but prone to keto-enol tautomerism and oxidation in alkaline conditions. Stability assays (e.g., HPLC monitoring under varying pH and temperature) show optimal storage at 2–8°C in inert atmospheres. Degradation products include 5-keto-D-gluconic acid and furan derivatives .

Q. What experimental approaches resolve contradictions in reported pKa values (e.g., 3.18 vs. 3.5)?

Discrepancies arise from measurement techniques (potentiometric vs. spectrophotometric titrations) and solvent systems. Advanced methods like capillary electrophoresis with indirect UV detection or NMR pH titrations in D₂O provide precise pKa determination by tracking chemical shift changes of ionizable groups .

Q. How does the stereochemistry of D-glucuronic acid impact its interactions with glycosaminoglycans (GAGs) like hyaluronic acid?

Molecular dynamics simulations reveal that the (2S,3S,4S,5R) configuration enables specific hydrogen bonding with N-acetylglucosamine in hyaluronan, stabilizing the polysaccharide backbone. Mutagenesis studies in hyaluronan synthase enzymes (e.g., HAS2) confirm that epimerization at C-4 disrupts GAG chain elongation .

Q. What challenges arise when studying D-glucuronic acid’s role in bacterial biofilms or plant cell walls?

- Biofilms : Its incorporation into exopolysaccharides (e.g., Pseudomonas aeruginosa alginate) complicates isolation due to matrix heterogeneity. Fluorescently tagged UDP-glucuronic acid analogs track real-time polymerization .

- Plant cell walls : Competitive inhibition assays with monoclonal antibodies (e.g., LM19 for homogalacturonan) differentiate D-glucuronic acid from D-galacturonic acid in pectin networks .

Methodological Considerations

Q. How can researchers optimize protocols for quantifying D-glucuronic acid in biological matrices?

Q. What strategies mitigate interference from ascorbic acid during D-glucuronic acid analysis?

Ascorbic acid (structurally similar) co-elutes in hydrophilic interaction chromatography (HILIC). Pre-treatment with ascorbate oxidase or derivatization with 2,3-naphthalenediamine enhances selectivity .

Emerging Applications

Q. Can D-glucuronic acid serve as a precursor for biocompatible polymers in tissue engineering?

Its carboxylate group enables crosslinking with divalent cations (e.g., Ca²⁺) to form hydrogels. In vitro studies demonstrate enhanced chondrocyte proliferation in glucuronic acid-modified hyaluronan scaffolds, mimicking cartilage extracellular matrix .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.